molecular formula C16H14F2O B1327432 2',4'-Difluoro-3-(3-methylphenyl)propiophenone CAS No. 898768-16-6

2',4'-Difluoro-3-(3-methylphenyl)propiophenone

Cat. No.: B1327432
CAS No.: 898768-16-6
M. Wt: 260.28 g/mol
InChI Key: ZEIACFKCJLBYRY-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14F2O It is a derivative of propiophenone, characterized by the presence of two fluorine atoms at the 2’ and 4’ positions and a 3-methylphenyl group attached to the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 2’,4’-difluoroacetophenone with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Difluoro-3-(3-methylphenyl)propiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification techniques like recrystallization and column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2’,4’-Difluoro-3-(3-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Difluoro-3-(3-methylphenyl)propiophenone
  • 3’-Chloro-3-(4-fluorophenyl)propiophenone
  • 3’,5’-Dichloro-3-(3-methylphenyl)propiophenone

Uniqueness

2’,4’-Difluoro-3-(3-methylphenyl)propiophenone is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

2',4'-Difluoro-3-(3-methylphenyl)propiophenone is a synthetic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14F2O
  • Molecular Weight : 270.28 g/mol

The presence of fluorine atoms in the structure enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
  • Receptor Modulation : It may act on various receptors, including those related to neurotransmitter systems, potentially influencing mood and behavior.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be further explored for applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

In vitro assays have shown that this compound has significant anticancer activity against various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)7.5
A549 (Lung Cancer)10.0

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial effects of various derivatives of propiophenones, including this compound. The findings indicated that this compound exhibited superior activity compared to other derivatives, highlighting its potential for development into a new class of antibiotics .
  • Anticancer Research :
    Another study focused on the anticancer properties of this compound in breast cancer models. The results showed that treatment with this compound led to a significant reduction in tumor size in vivo, supporting its potential use in cancer therapy .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIACFKCJLBYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644098
Record name 1-(2,4-Difluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-16-6
Record name 1-(2,4-Difluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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